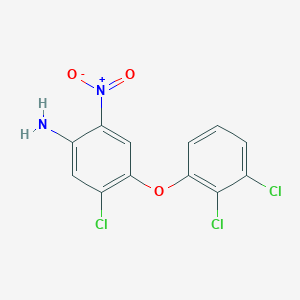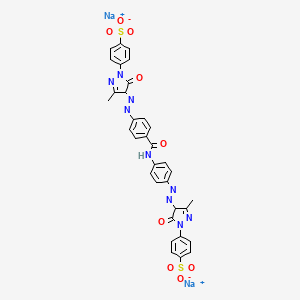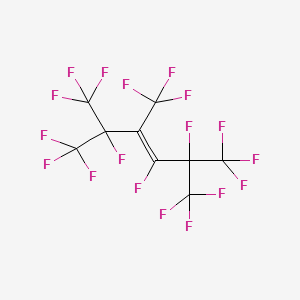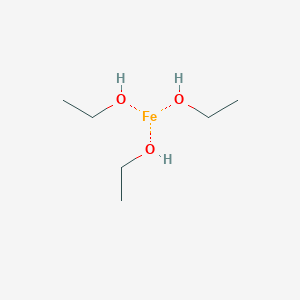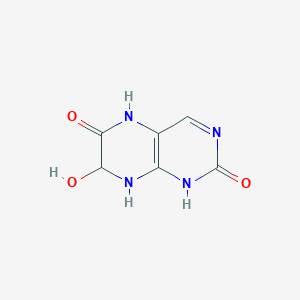
7-Hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione is a heterocyclic compound with the molecular formula C6H6N4O3. It is a derivative of pteridine, a bicyclic compound composed of a pyrimidine ring fused to a pyrazine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,5-triamino-6-hydroxypyrimidine with glyoxal in an acidic medium. The reaction proceeds through a series of condensation and cyclization steps to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products .
化学反応の分析
Types of Reactions
7-Hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid derivatives.
Reduction: Reduction reactions can convert it into dihydropteridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pteridines, dihydropteridines, and quinonoid derivatives, each with distinct chemical and physical properties .
科学的研究の応用
7-Hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its role in enzymatic reactions and as a potential cofactor in biological systems.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antioxidant and in the treatment of certain metabolic disorders.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 7-Hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione involves its interaction with various molecular targets and pathways:
Enzymatic Reactions: It can act as a cofactor for enzymes involved in redox reactions.
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress in biological systems.
Metabolic Pathways: It may influence metabolic pathways related to pteridine metabolism and folate biosynthesis.
類似化合物との比較
Similar Compounds
6,7,8,9-Tetrahydropteridine: Similar in structure but lacks the hydroxyl group at the 7-position.
Dihydropteridine: A reduced form of pteridine with different redox properties.
Quinonoid Pteridine: An oxidized form with distinct chemical reactivity.
Uniqueness
7-Hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
特性
CAS番号 |
89418-30-4 |
|---|---|
分子式 |
C6H6N4O3 |
分子量 |
182.14 g/mol |
IUPAC名 |
7-hydroxy-1,5,7,8-tetrahydropteridine-2,6-dione |
InChI |
InChI=1S/C6H6N4O3/c11-4-5(12)9-3-2(8-4)1-7-6(13)10-3/h1,5,12H,(H,8,11)(H2,7,9,10,13) |
InChIキー |
PHMWRCYNACXJTG-UHFFFAOYSA-N |
正規SMILES |
C1=NC(=O)NC2=C1NC(=O)C(N2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


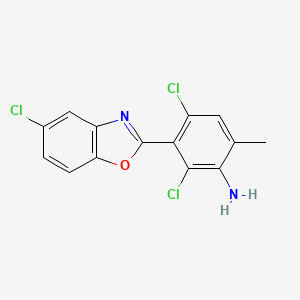
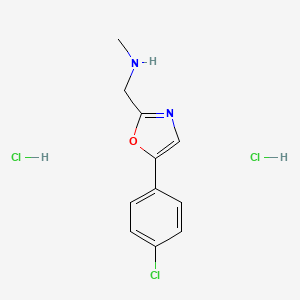
![methyl (2S)-2-(1,1-dioxo-3H-1,2-thiazol-2-yl)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate](/img/structure/B13804788.png)
![(1S,2R,4S,8R,9S,11S,12R,13R,19R)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B13804799.png)


![3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13804818.png)

![Benzonitrile,4-[2-(trans-4-propylcyclohexyl)ethyl]-](/img/structure/B13804829.png)
